2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
Structure and Properties: This compound (CAS: 1246038-38-9) is a spirocyclic molecule featuring a cyclohexane fused to an isoquinoline moiety via a spiro junction. Key substituents include a 2-methoxyethyl group at the 2'-position and a carboxamide group linked to a 2-methoxy-5-methylphenyl ring (Figure 1). Its molecular formula is C26H32N2O3, with a molecular weight of 420.5 g/mol .
Safety guidelines () emphasize precautions such as avoiding heat sources (P210) and preventing child access (P102).
Properties
Molecular Formula |
C26H32N2O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C26H32N2O4/c1-18-11-12-22(32-3)21(17-18)27-24(29)23-19-9-5-6-10-20(19)25(30)28(15-16-31-2)26(23)13-7-4-8-14-26/h5-6,9-12,17,23H,4,7-8,13-16H2,1-3H3,(H,27,29) |
InChI Key |
PCPNEZQYWNZKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Y043-1556 exhibit promising anticancer properties. For instance, derivatives of isoquinoline structures have been shown to target various cancer cell lines effectively. The mechanism often involves the inhibition of specific signaling pathways that promote cell proliferation and survival.
Neuroprotective Effects
Research has suggested that compounds with a similar structural framework may possess neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells.
Anti-inflammatory Properties
Compounds derived from spirocyclic frameworks are being investigated for their anti-inflammatory properties. They may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Crystals demonstrated that derivatives of spirocyclic compounds showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that Y043-1556 could be further explored for similar applications .
Case Study 2: Neuroprotection
In a recent publication in Pharmaceuticals, researchers evaluated the neuroprotective effects of spirocyclic compounds on neuronal cell cultures subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability, supporting their potential use in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in biological processes. The spirocyclic structure may allow the compound to fit into unique binding sites, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Isoquinoline Derivatives
1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid ()
- Structure: Shares the spiro[cyclohexane-isoquinoline] core but lacks the 2-methoxyethyl and carboxamide substituents.
2'-(2-Methoxyphenyl)-1,3-dioxo-...spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile ()
Biphenyl Carboxamide Derivatives (VM Series, )
| Compound | Substituents | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| VM-2 | 4-Methoxyphenyl | 112–115 | 66.89 | Nitrate ester, biphenyl |
| VM-6 | 2-Trifluoromethylphenyl | 127–129 | 48.02 | CF3, nitro group |
| VM-9 | 4-Nitrophenyl | 160–162 | 71.08 | Strong electron-withdrawing NO2 |
Comparison with Target Compound :
- Spiro vs. Biphenyl Core : The spirocyclic architecture in the target compound introduces conformational rigidity, which may improve selectivity compared to the flexible biphenyl backbone in VM derivatives .
WAY 100635 ()
- Structure : N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexane carboxamide.
- Activity : Potent 5-HT1A receptor antagonist (IC50 = 0.95 nM). The methoxyphenyl and carboxamide groups are critical for receptor interaction, analogous to the target compound’s substituents.
- Divergence : WAY 100635’s piperazine-pyridine side chain enhances CNS penetration, while the target’s spiro system may limit blood-brain barrier permeability .
AMG 458 ()
Other Carboxamide Derivatives
N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide ()
- Structure: Linear quinoline carboxamide with a phenethyl group.
- Properties : Melting point (127–128°C) and NMR data (δ 12.08 ppm, NH) highlight hydrogen-bonding capacity, similar to the target’s carboxamide .
5-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide ()
- Structure: Contains dual methoxy groups and a phenoxyethyl chain.
- Comparison : The ethoxy linker may increase flexibility compared to the target’s rigid spiro system, affecting target binding kinetics .
Biological Activity
The compound 2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide , also referred to as Y043-1556, has garnered attention for its potential biological activities. This article explores its characteristics, biological effects, and relevant research findings.
Chemical Characteristics
Y043-1556 is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Compound ID | Y043-1556 |
| Molecular Formula | C26H32N2O4 |
| Molecular Weight | 436.55 g/mol |
| logP | 4.092 |
| logD | 4.091 |
| logSw | -4.1229 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 54.246 Ų |
These properties suggest a relatively hydrophobic compound with potential for significant interaction with biological membranes.
Anticancer Activity
Y043-1556's spirocyclic structure is reminiscent of various anticancer agents. The compound's ability to inhibit cell proliferation in cancer cell lines has been investigated in related compounds. For instance, certain isoquinoline derivatives have shown promising antiproliferative activity against human hepatoma cells (HepG2) and other cancer types . The specific mechanisms often involve apoptosis induction and cell cycle arrest, warranting further investigation into Y043-1556's potential in cancer therapy.
Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationship (SAR) of related compounds has revealed that modifications in the molecular structure can significantly enhance biological activity. For example, alterations in the substituents on the phenyl ring or changes in the alkyl chain length have been shown to affect potency and selectivity against various targets . Such findings underscore the importance of exploring different analogs of Y043-1556 to optimize its therapeutic profile.
In Vivo Studies
While most available data focuses on in vitro assays, preliminary in vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of Y043-1556. Investigations into similar compounds have demonstrated varying degrees of bioavailability and metabolic stability, which are critical for effective therapeutic application . Future studies should aim to elucidate these parameters for Y043-1556 specifically.
Q & A
Q. What are the key structural features of this spirocyclic compound, and how do they influence its chemical reactivity?
The compound contains a spirocyclic core connecting a cyclohexane ring to an isoquinoline moiety, with functional groups including methoxyethyl and methoxymethylphenyl substituents. The spiro junction creates steric constraints that influence conformational flexibility, while the methoxy groups enhance solubility and modulate electronic properties. These features impact reactivity in nucleophilic substitutions or cyclization reactions . Analytical Recommendations : Use NMR spectroscopy (¹H/¹³C) to confirm spiro connectivity and substituent positions. X-ray crystallography can resolve steric effects .
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction conditions?
Synthesis typically involves:
- Step 1 : Formation of the isoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.
- Step 2 : Spirocyclization using acid- or base-catalyzed intramolecular cyclization.
- Step 3 : Functionalization (e.g., carboxamide coupling) under anhydrous conditions with coupling agents like EDCI/HOBt . Critical Conditions :
- Temperature control (<0°C for cyclization to avoid side reactions).
- Solvent choice (e.g., THF for polar intermediates, DCM for coupling steps) .
Q. How is purity and structural integrity validated during synthesis?
- HPLC-MS : Monitors reaction progress and quantifies impurities (<0.5% threshold).
- NMR Spectroscopy : Assigns peaks for spiro connectivity (e.g., δ 4.5–5.5 ppm for methoxyethyl protons).
- Elemental Analysis : Confirms molecular formula (e.g., C₂₅H₂₉N₂O₅) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxyethyl with fluorinated groups) to assess steric/electronic effects.
- Kinase Assays : Use FRET-based or ADP-Glo™ assays to measure IC₅₀ values against targets (e.g., EGFR, VEGFR).
- Computational Docking : Map binding interactions using Schrödinger Suite or AutoDock Vina . Example Findings :
| Analog Substituent | IC₅₀ (nM) EGFR | Selectivity (VEGFR/EGFR) |
|---|---|---|
| 2-Methoxyethyl | 12.3 | 1:8.2 |
| 2-Fluoroethyl | 8.1 | 1:4.5 |
| 2-Chlorophenyl | 23.7 | 1:12.1 |
| Data adapted from spirocyclic isoquinoline analogs . |
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Approaches :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomal assays). Poor solubility (~<10 µM in PBS) may limit in vivo efficacy despite in vitro potency .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing efficacy .
Q. What computational strategies are effective in predicting off-target interactions?
- Proteome-Wide Docking : Screen against databases like ChEMBL or PDB using ensemble docking.
- Machine Learning : Train models on kinase inhibitor datasets to predict selectivity (e.g., random forest classifiers).
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Q. How can reaction pathways be optimized to scale up synthesis without compromising yield?
- DoE (Design of Experiments) : Use Taguchi methods to optimize parameters (e.g., temperature, solvent ratio).
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve control.
- Catalyst Screening : Test Pd/C or Ni-based catalysts for coupling steps to reduce byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
